molecular formula C9H6OS B158769 Benzo[b]thiophene-7-carbaldehyde CAS No. 10134-91-5

Benzo[b]thiophene-7-carbaldehyde

Cat. No.: B158769
CAS No.: 10134-91-5
M. Wt: 162.21 g/mol
InChI Key: WSSVAOKEXMFMIO-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-7-carbaldehyde is an organic compound with the molecular formula C9H6OS. It is a derivative of benzothiophene, featuring an aldehyde functional group at the 7th position of the benzothiophene ring. This compound is known for its yellow crystalline solid form and is utilized in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-7-carbaldehyde typically involves the functionalization of benzothiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of benzothiophene using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . The reaction conditions usually require a controlled temperature and an inert atmosphere to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-7-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carbaldehyde
  • Benzo[b]thiophene-3-carbaldehyde
  • Benzo[b]thiophene-4-carbaldehyde

Uniqueness

Benzo[b]thiophene-7-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of different chemical and biological properties compared to its analogs .

Biological Activity

Benzo[b]thiophene-7-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzothiophene ring with an aldehyde functional group at the 7-position. This structural feature contributes to its reactivity and biological activity.

Biological Activities

Benzo[b]thiophene derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzo[b]thiophene derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Mycobacterium tuberculosis (MTB), with some demonstrating minimum inhibitory concentrations (MIC) as low as 0.60 μg/mL against dormant strains .
  • Anticancer Activity : The compound has also been evaluated for its anticancer potential. In vitro studies indicate that certain derivatives can inhibit the growth of cancer cell lines, such as HeLa (cervical cancer) and MDA-MB-435 (melanoma), with IC50 values reflecting their efficacy .
  • Anti-inflammatory and Analgesic Effects : Research indicates that benzo[b]thiophene derivatives may exhibit anti-inflammatory and analgesic activities, making them potential candidates for treating pain-related conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Molecular docking studies suggest that benzo[b]thiophene compounds can inhibit specific enzymes involved in disease processes, such as DprE1 in MTB, which is crucial for bacterial survival .
  • Receptor Modulation : Certain derivatives have been identified as potent antagonists of the 5HT3 receptor, which plays a role in various central nervous system disorders .

Table 1: Summary of Biological Activities of Benzo[b]thiophene Derivatives

Activity TypeCompound TestedMIC/IC50 ValueReference
Antimicrobial7b2.73 μg/mL (MDR-MTB)
AnticancerHeLa0.36 μM
Anti-inflammatoryVarious derivativesNot specified
5HT3 Receptor AntagonistTropanol ester derivativeGreater than ICS 205.930

Case Studies

  • Antitubercular Activity : A study focused on the synthesis of benzo[b]thiophene-2-carboxylic acid derivatives demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis. Compound 7b showed high efficacy with MIC values ranging from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various benzo[b]thiophene derivatives on human cancer cell lines revealed promising results. For instance, compound 8c exhibited potent activity against MDA-MB-435 cells with an IC50 value lower than standard chemotherapeutics .

Future Directions

Research on this compound is ongoing, with a focus on:

  • Development of Novel Therapeutics : The unique structural properties of this compound make it an attractive scaffold for developing new drugs targeting infectious diseases and cancer.
  • Exploration of Additional Biological Activities : Future studies are needed to explore other potential activities such as antioxidant and anti-HIV properties.

Properties

IUPAC Name

1-benzothiophene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVAOKEXMFMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443647
Record name benzo[b]thiophene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10134-91-5
Record name benzo[b]thiophene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-7-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2 g of 5% palladium-on carbon catalyst are added to a solution of 10.4 g (43.15 mmoles) of 3-bromo-7-benzothiophene-carbaldehyde in 130 ml of tetrahydrofuran and 5.6 ml of triethylamine and the mixture is hydrogenated with hydrogen in a hydrogenating apparatus for 45 hours at 20°-22° C. under atmospheric pressure. The catalyst is then filtered off and the solvent is evaporated in vacuo from the filtrate. The residue is dissolved with 50 ml each of water and ethyl acetate, and 5.2 g (67.5% of the theoretical amount) of 7-benzothiophene-carbaldehyde are obtainable as residue from the separated organic phase after evaporation of the solvent in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
5.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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